Cas no 2229377-90-4 (4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one)

4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one is a versatile compound with unique chemical properties. It features a pyrrolidin-2-one moiety, offering potential for diverse synthetic transformations. The chlorinated dioxaindan ring imparts distinctive reactivity, enabling efficient cross-coupling reactions. This compound is well-suited for medicinal chemistry applications due to its structural complexity and reactivity profile.
4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one structure
2229377-90-4 structure
商品名:4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one
CAS番号:2229377-90-4
MF:C11H10ClNO3
メガワット:239.655002117157
CID:6423449
PubChem ID:165707873

4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one 化学的及び物理的性質

名前と識別子

    • 4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one
    • 2229377-90-4
    • EN300-1989007
    • インチ: 1S/C11H10ClNO3/c12-8-1-6(7-3-10(14)13-4-7)2-9-11(8)16-5-15-9/h1-2,7H,3-5H2,(H,13,14)
    • InChIKey: YKAXVAIVOWJBTB-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C2C(=CC(=C1)C1CC(NC1)=O)OCO2

計算された属性

  • せいみつぶんしりょう: 239.0349209g/mol
  • どういたいしつりょう: 239.0349209g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 299
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 47.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1989007-0.5g
4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one
2229377-90-4
0.5g
$946.0 2023-09-16
Enamine
EN300-1989007-10.0g
4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one
2229377-90-4
10g
$4236.0 2023-05-31
Enamine
EN300-1989007-1.0g
4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one
2229377-90-4
1g
$986.0 2023-05-31
Enamine
EN300-1989007-2.5g
4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one
2229377-90-4
2.5g
$1931.0 2023-09-16
Enamine
EN300-1989007-0.05g
4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one
2229377-90-4
0.05g
$827.0 2023-09-16
Enamine
EN300-1989007-0.1g
4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one
2229377-90-4
0.1g
$867.0 2023-09-16
Enamine
EN300-1989007-5.0g
4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one
2229377-90-4
5g
$2858.0 2023-05-31
Enamine
EN300-1989007-0.25g
4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one
2229377-90-4
0.25g
$906.0 2023-09-16
Enamine
EN300-1989007-5g
4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one
2229377-90-4
5g
$2858.0 2023-09-16
Enamine
EN300-1989007-1g
4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one
2229377-90-4
1g
$986.0 2023-09-16

4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one 関連文献

4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-oneに関する追加情報

Introduction to 4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one (CAS No. 2229377-90-4)

4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 2229377-90-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic compound features a unique structural framework that has garnered attention for its potential applications in drug discovery and development. The molecule combines a pyrrolidinone core with a dioxaindan substituent, presenting an intriguing scaffold for further chemical manipulation and biological evaluation.

The structural motif of 4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one encompasses both aromatic and heterocyclic elements, which are well-documented for their role in modulating biological pathways. The presence of a chloro group at the 7-position of the dioxaindan ring enhances its reactivity, making it a versatile intermediate for synthesizing more complex derivatives. This feature is particularly valuable in medicinal chemistry, where structural modifications can fine-tune pharmacological properties such as solubility, bioavailability, and target specificity.

In recent years, there has been growing interest in exploring the pharmacological potential of 4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one and its analogs. The compound's scaffold has been investigated for its interactions with various biological targets, including enzymes and receptors implicated in inflammatory responses, neurodegenerative diseases, and cancer. Preliminary studies suggest that derivatives of this compound may exhibit inhibitory activity against key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are pivotal in mediating inflammatory processes.

One of the most compelling aspects of 4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one is its potential as a lead compound for drug development. The combination of the pyrrolidinone ring and the dioxaindan moiety provides multiple sites for chemical functionalization, allowing researchers to design molecules with tailored biological activities. For instance, modifications at the 5-position of the dioxaindan ring could enhance binding affinity to specific protein targets, while alterations at the pyrrolidinone nitrogen might improve metabolic stability.

The synthesis of 4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted precursors followed by functional group transformations. The chloro substitution at the 7-position is typically introduced through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions, depending on the reaction conditions and available reagents.

From a computational chemistry perspective, 4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one has been subjected to molecular modeling studies to predict its binding interactions with biological targets. These simulations have provided valuable insights into the compound's binding mode and have guided the design of more potent derivatives. For example, virtual screening techniques have been employed to identify analogs with improved affinity for enzymes such as COX-2 or specific receptors involved in pain signaling.

The pharmacokinetic properties of 4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one are also under investigation to assess its suitability for therapeutic applications. Factors such as solubility, permeability across biological membranes (P-glycoprotein), and metabolic stability are critical determinants of drug efficacy. In vitro studies have been conducted to evaluate these parameters, providing data that can inform drug formulation strategies.

In conclusion,4-(7-chloro-1,3-dioxaindan-5-yloxyprrolidin - 2-one (CAS No. 2229377 - 90 - 4) represents a promising scaffold for pharmaceutical innovation. Its unique structural features offer opportunities for designing molecules with targeted biological activities across multiple therapeutic areas. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in the development of next-generation therapeutics.

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